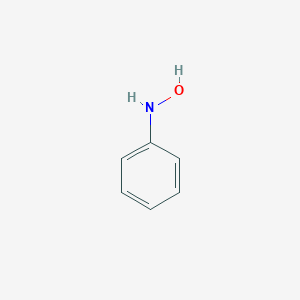

N-Phénylhydroxylamine

Vue d'ensemble

Description

N-Phenylhydroxylamine, also known as N-hydroxyaniline, is an organic compound with the chemical formula C₆H₇NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aniline ring, making it a member of the hydroxylamine family .

Mécanisme D'action

Target of Action

N-Phenylhydroxylamine is an organic compound that primarily targets nitrobenzene, a chemical compound used in the manufacture of aniline . It acts as an intermediate in the redox-related pair C6H5NH2 and C6H5NO .

Mode of Action

The mechanism of N-Phenylhydroxylamine’s action involves the protonation of the –NHOH group by the Brønsted acid sites, followed by the attack of a second molecule of N-Phenylhydroxylamine resulting in the formation of a dimeric intermediate which simultaneously loses hydrogen .

Biochemical Pathways

N-Phenylhydroxylamine is involved in the reduction of nitrobenzene, leading to the formation of aniline, nitrosobenzene, nitrobenzene, and azoxybenzene . In the presence of inorganic acids, it easily rearranges to 4-aminophenol via the Bamberger rearrangement .

Pharmacokinetics

It is known that the compound is unstable to heating and in the presence of strong acids .

Result of Action

The primary result of N-Phenylhydroxylamine’s action is the formation of 4-aminophenol via the Bamberger rearrangement . It also reacts with aldehydes to form nitrones .

Action Environment

The action of N-Phenylhydroxylamine is influenced by environmental factors such as temperature and pH. It is unstable to heating and easily rearranges in the presence of strong acids . It may also neutralize acids in exothermic reactions to form salts plus water .

Applications De Recherche Scientifique

N-Phenylhydroxylamine has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

N-Phenylhydroxylamine interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to adduct with model peptides containing nucleophilic side chains (Cys, His, and Lys) and selected proteins (bovine and human hemoglobin and β-lactoglobulin-A) .

Cellular Effects

N-Phenylhydroxylamine has been observed to cause a dose-dependent increase of methemoglobin in the blood .

Molecular Mechanism

N-Phenylhydroxylamine exerts its effects at the molecular level through covalent interaction with protein nucleophiles . It forms sulnamides as the primary adduction products, which are stable following tryptic digestion .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Phenylhydroxylamine demonstrates stability and degradation over time. It forms adducts that are usually stable entities expected to accumulate during chronic exposure to electrophilic xenobiotics or their metabolites .

Dosage Effects in Animal Models

In animal models, the effects of N-Phenylhydroxylamine vary with different dosages. At high doses, it has been observed to cause marked methemoglobinemia and cardiotoxicity, perhaps due to anoxia associated with the marked methemoglobinemia .

Metabolic Pathways

N-Phenylhydroxylamine is involved in complex reduction processes in the metabolic pathways of nitrobenzene . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

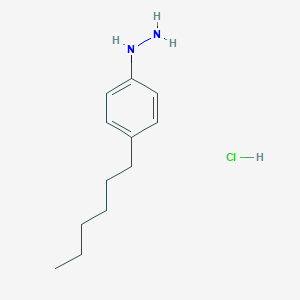

Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene. One common method involves the use of zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained at 60-65°C . Another method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst .

Industrial Production Methods: Industrial production of N-Phenylhydroxylamine typically involves the catalytic reduction of nitrobenzene. Various catalysts, such as platinum, gold, and palladium, have been employed to enhance the selectivity and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Phenylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: N-Phenylhydroxylamine can be oxidized to nitrosobenzene using dichromate.

Reduction: It can be reduced to aniline using various reducing agents.

Substitution: It reacts with aldehydes to form nitrones, such as diphenylnitrone, through condensation reactions.

Major Products:

Oxidation: Nitrosobenzene

Reduction: Aniline

Substitution: Diphenylnitrone

Comparaison Avec Des Composés Similaires

N-Phenylhydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

Hydroxylamine: Lacks the phenyl group and has different reactivity.

Nitrosobenzene: An oxidation product of N-Phenylhydroxylamine.

N-Phenylhydroxylamine stands out due to its versatility in various chemical reactions and its importance as an intermediate in the synthesis of numerous valuable compounds.

Propriétés

IUPAC Name |

N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRZKMFTZCFYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025889 | |

| Record name | N-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO] | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00795 [mmHg] | |

| Record name | N-Phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...INTRAERYTHROCYTIC RECYCLING ACCOUNTS FOR THE HIGH POTENCY /AS METHEMOGLOBIN FORMER/ OF PHENYLHYDROXYLAMINE RELATIVE TO OTHER COMPOUNDS. ...PHENYLHYDROXYLAMINE & HEMOGLOBIN REACT TO FORM METHEMOGLOBIN & NITROSOBENZENE. IN INTACT NORMAL RED CELL PROVIDED WITH SUBSTRATE, MECHANISMS EXIST FOR REDUCTION OF NITROSOBENZENE TO REGENERATE PHENYLHYDROXYLAMINE., UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS., THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN | |

CAS No. |

100-65-2 | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282MU82Z9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 183 °F (NTP, 1992), 82 °C | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20897 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

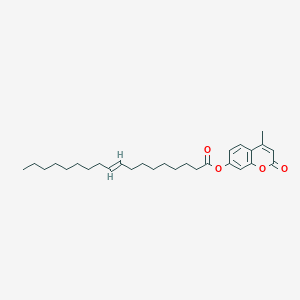

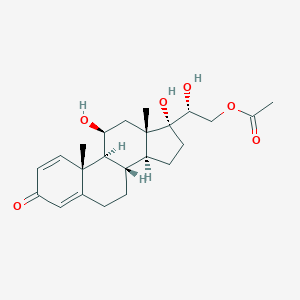

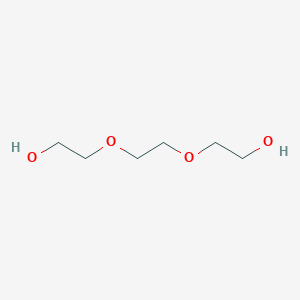

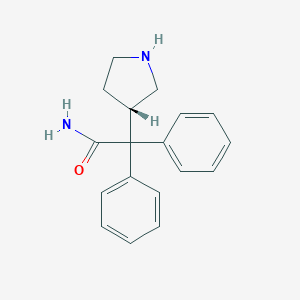

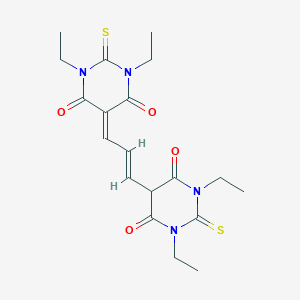

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylhydroxylamine?

A1: The molecular formula of N-Phenylhydroxylamine is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: Are there any spectroscopic data available for N-Phenylhydroxylamine?

A2: Yes, researchers have studied the ultraviolet and infrared spectra of N-Phenylhydroxylamine and its derivatives, including Cupferron (ammonium salt of N-nitroso-N-phenylhydroxylamine) and Neocupferron (ammonium salt of N-nitroso-α-naphthylhydroxylamine). [] These studies helped to identify characteristic absorption bands and understand the formation of hydrogen bonding in these aromatic nitrosohydroxylamines.

Q3: How does the solvent affect the pKa of N-Phenylhydroxylamine?

A3: The pKa of the conjugate acid of N-Phenylhydroxylamine shows significant variation depending on the solvent used for measurement. Studies have shown a drastic change in pKa values when measured in dimethyl sulfoxide (DMSO) compared to methanol. [] This solvent dependency highlights the importance of considering the solvent environment when studying the acid-base properties of N-Phenylhydroxylamine.

Q4: How does N-Phenylhydroxylamine react with benzoyl(phenyl)acetaldehyde?

A4: The reaction of N-Phenylhydroxylamine with benzoyl(phenyl)acetaldehyde initially forms N-(2-benzoylstyryl)-N-phenylhydroxylamine. This product can then undergo dehydration to yield C-benzoyl-CN-diphenylketen imine. [] Further reactions with various reagents like water, acetic acid, or even benzoylphenylacetaldehyde itself lead to the formation of different heterocyclic compounds. []

Q5: Can N-Phenylhydroxylamine be used for the separation of metal ions?

A5: Yes, N-Phenylhydroxylamine and its derivatives have shown promise as extracting agents for various metal ions, including scandium(III), yttrium(III), and some lanthanoid(III) ions. [, ] These metal ions are extracted as self-adducts with the N-alkylcarbonyl substituted N-Phenylhydroxylamines. Notably, researchers found that N-(2-hexyldecanoyl)-N-phenylhydroxylamine exhibited excellent extraction capabilities for separating yttrium from heavy lanthanoids. [, ] Furthermore, N-(2,2-dimethylvaleryl)-N-phenylhydroxylamine displayed superior selectivity for separating Yb/Eu and Yb/Y compared to bis(2-ethylhexyl)hydrogenphosphate. []

Q6: What is the role of N-Phenylhydroxylamine in the preparation of para-aminophenol?

A6: N-Phenylhydroxylamine serves as a crucial intermediate in the synthesis of para-aminophenol from nitrobenzene. [, ] One approach involves the electroreduction of nitrobenzene in an aprotic medium, which yields N-Phenylhydroxylamine as the primary product. [] Alternatively, catalytic transfer hydrogenation of nitrobenzene using hydrazine and rhodium on carbon also leads to the formation of N-Phenylhydroxylamine. []

Q7: What is the Bamberger rearrangement and how does it relate to N-Phenylhydroxylamine?

A7: The Bamberger rearrangement is a chemical reaction where N-Phenylhydroxylamines are converted to 4-aminophenols in the presence of an acid catalyst. Research has explored the kinetics of this rearrangement using N-Phenylhydroxylamine in a reusable homogeneous system consisting of CH3CN-H2O-CF3COOH. [] The study revealed that increasing the concentration of CF3COOH enhances the reaction rate, while water inhibits the reaction, suggesting competition in a reaction step. []

Q8: How do substituents on the phenyl ring of N-Phenylhydroxylamine affect its reactivity?

A8: Studies on the acid-catalyzed rearrangement of N-Phenylhydroxylamine derivatives revealed the influence of substituents on reaction rates. [] For instance, the introduction of a 4-methyl group significantly increased the rate constant compared to the unsubstituted N-Phenylhydroxylamine. [] These findings provide insights into the reaction mechanism and the role of substituent effects on the reactivity of N-Phenylhydroxylamine.

Q9: Can N-Phenylhydroxylamine be used in analytical chemistry?

A9: Yes, N-Phenylhydroxylamine and its derivatives, particularly N-benzoyl-N-phenylhydroxylamine (BPHA), have found extensive applications in analytical chemistry. [, ] BPHA acts as a chelating agent for various metal ions, facilitating their separation and quantitative determination. [] For instance, BPHA has been successfully employed in the separation of niobium-95 from zirconium-95 and the spectrophotometric determination of both zirconium and niobium. []

Q10: What is the role of N-Phenylhydroxylamine in biobleaching?

A10: N-Phenylhydroxylamine derivatives, specifically N-acetyl-N-phenylhydroxylamine (NHA), have been investigated as potential mediators in laccase-mediated biobleaching of high-lignin-content kraft pulps. [] While the biodelignification efficiency of NHA was found to be lower than that of violuric acid, it still contributed to lignin oxidation and structural changes in the pulp. [] This research highlights the potential of exploring N-Phenylhydroxylamine derivatives in developing environmentally friendly bleaching processes.

Q11: What is known about the toxicity of N-Phenylhydroxylamine?

A11: N-Phenylhydroxylamine and its metabolites exhibit varying degrees of genotoxicity and cytotoxicity. [] Research on human fibroblasts revealed that o-aminophenol, a metabolite of N-Phenylhydroxylamine, was significantly more potent in inducing sister chromatid exchanges (SCE) compared to the parent compound. [] Furthermore, N-Phenylhydroxylamine, p-aminophenol, and o-aminophenol showed cell cycle inhibition and cell death at specific concentrations. [] These findings underscore the importance of considering the metabolic fate and potential toxicity of N-Phenylhydroxylamine and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)